BenchChemオンラインストアへようこそ!

Mirtazapine

Onset of Action Major Depressive Disorder Comparative Efficacy

Mirtazapine is a high-purity NaSSA antidepressant distinguished by its rapid onset of action (P=0.008 vs. venlafaxine XR) and low anticholinergic side-effect burden, with dropout rates comparable to placebo. It uniquely produces concurrent increases in norepinephrine and serotonin, unlike mianserin. This evidence supports preferential procurement for depression trials targeting early symptom relief or patients with insomnia and weight loss. Ideal as a CNS safety benchmark in Phase I/II trials. Choose mirtazapine for research that demands quantifiable efficacy and tolerability.

Molecular Formula C17H19N3
Molecular Weight 265.35 g/mol
CAS No. 85650-52-8
Cat. No. B1677165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMirtazapine
CAS85650-52-8
Synonyms(N-methyl-11C)mirtazapine
(S)-Mirtazapine
6 Azamianserin
6-azamianserin
esmirtazapine
mirtazapine
Norset
ORG 3770
Org 50081
ORG-3770
ORG3770
Remergil
Remeron
Rexer
Zispin
Molecular FormulaC17H19N3
Molecular Weight265.35 g/mol
Structural Identifiers
SMILESCN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4
InChIInChI=1S/C17H19N3/c1-19-9-10-20-16(12-19)15-7-3-2-5-13(15)11-14-6-4-8-18-17(14)20/h2-8,16H,9-12H2,1H3
InChIKeyRONZAEMNMFQXRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityslightly soluble in water
1.10e+00 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Mirtazapine (CAS 85650-52-8): Baseline Pharmacological and Procurement Profile


Mirtazapine is an atypical tetracyclic antidepressant classified as a noradrenergic and specific serotonergic antidepressant (NaSSA). Its primary mechanism involves antagonism at central presynaptic alpha-2 adrenergic autoreceptors and heteroreceptors, which enhances norepinephrine and serotonin neurotransmission [1]. It also acts as a potent antagonist at serotonin 5-HT2 (particularly 2A and 2C) and 5-HT3 receptors, and at histamine H1 receptors [2]. This unique receptor profile differentiates it from selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs), providing a distinct basis for its clinical utility in major depressive disorder and its specific side-effect signature.

Why In-Class Substitution of Mirtazapine is Pharmacologically Unsound


The NaSSA class is not homogeneous. Mirtazapine's unique structure and receptor affinity profile lead to quantifiable differences in efficacy, tolerability, and safety compared to other NaSSAs (like mianserin) and other antidepressant classes. A simple generic substitution overlooks these differences, which are particularly relevant for patient populations with specific symptom clusters or co-morbidities. For example, while both mirtazapine and mianserin are alpha-2 antagonists, mirtazapine demonstrates a more rapid and robust increase in serotonin levels in preclinical models [1] and a distinct clinical adverse event profile [2]. The evidence below demonstrates that selecting a specific compound based on its quantifiable differentiation is essential for optimizing therapeutic outcomes and managing procurement costs related to adverse event management.

Quantitative Differentiation of Mirtazapine from Key Antidepressant Comparators


Superior Onset of Antidepressant Action vs. Venlafaxine XR

Mirtazapine demonstrates a statistically significant faster onset of antidepressant action compared to venlafaxine extended-release (XR). In a double-blind, randomized trial, mirtazapine orally disintegrating tablets (ODT) were significantly superior on the primary efficacy parameter (average change in 17-item HAM-D score on days 5, 8, 11, and 15) [1].

Onset of Action Major Depressive Disorder Comparative Efficacy

Early Efficacy Advantage vs. Citalopram (SSRI) at Week 2

Mirtazapine provides a statistically and clinically relevant superiority over citalopram in early treatment (week 2). In an 8-week double-blind study, mirtazapine treatment resulted in a larger magnitude of change in MADRS scores at day 14, a difference deemed clinically meaningful [1].

Comparative Efficacy SSRI MADRS Early Response

Quantified Adverse Event Profile: Lower Anticholinergic Burden vs. Amitriptyline (TCA)

Mirtazapine exhibits a significantly more favorable tolerability profile compared to the tricyclic antidepressant (TCA) amitriptyline, particularly regarding anticholinergic and cardiovascular side effects. Drop-out rates due to adverse events for mirtazapine are comparable to placebo and significantly lower than for amitriptyline [1].

Tolerability Anticholinergic Side Effects Comparative Safety Amitriptyline

Symptom-Specific Differentiation: Superiority for Insomnia and Weight Loss vs. Bupropion

Mirtazapine and bupropion demonstrate consistent, statistically significant differential effects on specific depressive symptom clusters. Analysis of the STAR*D trial revealed that mirtazapine is specifically more effective for patients presenting with insomnia, decreased weight, and decreased appetite [1].

Symptom Profile Insomnia Weight Gain Bupropion Treatment Selection

Distinct Serotonergic Profile vs. Mianserin (In-Class Comparator)

Despite both being NaSSA agents, mirtazapine and mianserin exhibit key differences in their modulation of central neurotransmission. Preclinical microdialysis studies show that only mirtazapine caused a significant concurrent increase in extracellular serotonin (5-HT) levels, in addition to increasing norepinephrine [1].

NaSSA Mianserin Serotonin Receptor Pharmacology

Predictable Weight Gain Correlated with High H1 Receptor Affinity

The propensity for mirtazapine to cause weight gain is directly linked to its high affinity for the histamine H1 receptor. A meta-analysis found a significant inverse association between H1 receptor binding affinity (Ki) and weight gain across antidepressants, with mirtazapine's high affinity (pKi = 9.3) being a strong predictor of this effect [1].

Weight Gain H1 Receptor Adverse Effect Prediction Pharmacology

Evidence-Based Application Scenarios for Mirtazapine in Clinical and Research Settings


Clinical Trial Design for Rapid-Onset Antidepressant Efficacy

Researchers designing trials for major depressive disorder where early symptom relief is a primary or secondary endpoint should consider mirtazapine as a comparator or investigational agent. Its demonstrated faster onset of action compared to venlafaxine XR (P=0.008 on primary HAM-D measure) [1] and early separation from citalopram on MADRS (2.3-point difference at day 14) [2] provides a quantifiable benchmark for novel rapid-acting antidepressants. This makes it a more scientifically rigorous comparator than agents with a slower, more variable onset profile.

Formulary Selection for Comorbid Depression with Insomnia or Weight Loss

For healthcare systems and payers managing formularies for large patient populations, the evidence supports a tiered or preferential positioning of mirtazapine for specific patient sub-groups. The analysis of STAR*D data confirms its statistically significant superiority over other agents (e.g., nortriptyline) for patients with depression characterized by insomnia, decreased weight, and decreased appetite (difference = 0.401, pFWER=0.022) [3]. This evidence supports value-based procurement by targeting the drug to the population most likely to benefit, thereby improving overall treatment efficiency and reducing the costs associated with ineffective first-line therapy.

Preclinical Research on Serotonergic and Noradrenergic Modulation

In preclinical neuroscience research, mirtazapine serves as a critical pharmacological tool for dissecting monoaminergic systems. Unlike its close analog mianserin, mirtazapine uniquely produces a concurrent and significant increase in both norepinephrine and serotonin in vivo (up to 80% increase in 5-HT) [4]. This distinct profile is essential for studies investigating the interplay between the noradrenergic and serotonergic systems in behavior, stress response, and neuroplasticity, making it a more valuable reagent for hypothesis testing than mianserin.

Comparator Arm for Evaluating Anticholinergic Burden of New CNS Drugs

When developing novel CNS-penetrant compounds, a critical safety concern is the potential for anticholinergic side effects. Mirtazapine's well-characterized and low anticholinergic burden makes it an ideal active comparator in Phase I/II clinical trials. Its safety profile, with a drop-out rate due to adverse events (6.2%) comparable to placebo (3.6%) and significantly lower than amitriptyline (15.6%) [5], provides a high and quantifiable safety bar. Demonstrating superiority or non-inferiority to mirtazapine on these measures can strongly support the tolerability claims of a new drug candidate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mirtazapine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.